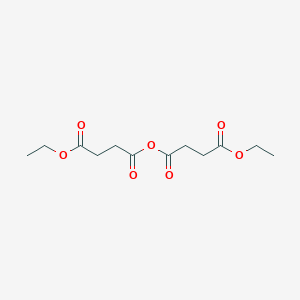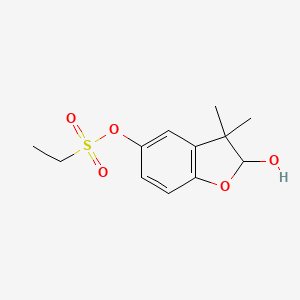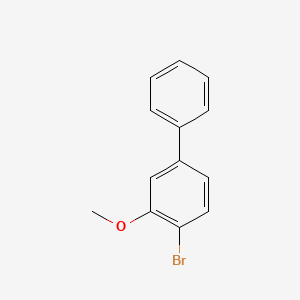
4-(2-Aminoethyl)-2-chloro-5-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-2-chloro-5-fluorophenol is an organic compound with a complex structure that includes an aminoethyl group, a chloro substituent, and a fluorophenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-chloro-5-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-5-fluorophenol with 2-aminoethyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-2-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-(2-Aminoethyl)-2-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-2-chloro-5-fluorophenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as a serine protease inhibitor.
2-(4-Aminophenyl)ethylamine: Used in chemical modification of biomolecules.
Triethylenetetramine: An organic compound with similar amine functionality.
Uniqueness
4-(2-Aminoethyl)-2-chloro-5-fluorophenol is unique due to the presence of both chloro and fluoro substituents on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C8H9ClFNO |
|---|---|
分子量 |
189.61 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-2-chloro-5-fluorophenol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-5(1-2-11)7(10)4-8(6)12/h3-4,12H,1-2,11H2 |
InChI 键 |
UZEHQFFMENDDGA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)O)F)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)



![(2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13894377.png)



![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)

![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)
